Cas no 2172053-76-6 (1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
- EN300-1596434
- 2172053-76-6
-
- インチ: 1S/C9H16N4OS/c1-4-6(2)13-7(5-14-3)8(9(10)15)11-12-13/h6H,4-5H2,1-3H3,(H2,10,15)
- InChIKey: AHYWHSVNADQCNK-UHFFFAOYSA-N
- ほほえんだ: S=C(C1=C(COC)N(C(C)CC)N=N1)N
計算された属性
- せいみつぶんしりょう: 228.10448232g/mol
- どういたいしつりょう: 228.10448232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596434-1.0g |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 1g |
$1485.0 | 2023-06-04 | ||
Enamine | EN300-1596434-5.0g |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 5g |
$4309.0 | 2023-06-04 | ||
Enamine | EN300-1596434-50mg |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 50mg |
$1247.0 | 2023-09-23 | ||
Enamine | EN300-1596434-10000mg |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 10000mg |
$6390.0 | 2023-09-23 | ||
Enamine | EN300-1596434-1000mg |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 1000mg |
$1485.0 | 2023-09-23 | ||
Enamine | EN300-1596434-500mg |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 500mg |
$1426.0 | 2023-09-23 | ||
Enamine | EN300-1596434-250mg |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 250mg |
$1366.0 | 2023-09-23 | ||
Enamine | EN300-1596434-0.05g |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 0.05g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1596434-0.1g |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 0.1g |
$1307.0 | 2023-06-04 | ||
Enamine | EN300-1596434-0.25g |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |
2172053-76-6 | 0.25g |
$1366.0 | 2023-06-04 |
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamideに関する追加情報
1-(Butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
The compound 1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172053-76-6) is a structurally complex organic molecule with potential applications in various fields of chemistry and materials science. This compound belongs to the class of thioureas, which are known for their versatile reactivity and ability to form stable complexes with metal ions. The molecule features a 1H-1,2,3-triazole ring system, a butan-2-yl substituent, and a methoxymethyl group attached at specific positions on the triazole ring. These structural elements contribute to its unique chemical properties and functional versatility.
Recent studies have highlighted the importance of thioureas in catalysis and material synthesis. For instance, researchers have explored the use of thioureas as ligands in transition metal-catalyzed reactions, where they can act as effective chelating agents. The presence of the triazole ring in this compound further enhances its potential as a ligand due to the inherent stability and coordination capabilities of triazole-based structures. The butan-2-yl group introduces steric bulk into the molecule, which can influence its solubility and interaction with other molecules. Meanwhile, the methoxymethyl group adds a hydrophilic element to the structure, potentially improving its compatibility with polar solvents or biological systems.
One area where this compound has shown promise is in the field of drug delivery systems. The combination of hydrophilic and hydrophobic groups within its structure makes it an ideal candidate for designing amphiphilic molecules that can form micelles or vesicles for drug encapsulation. Recent advancements in nanotechnology have emphasized the importance of such molecules in targeted drug delivery, where controlled release mechanisms are critical for therapeutic efficacy.
Moreover, the triazole ring in this compound is known to exhibit anti-inflammatory and anti-tumor properties in certain contexts. Studies have demonstrated that triazole-containing compounds can modulate cellular signaling pathways involved in inflammation and cancer progression. The specific substitution pattern on the triazole ring in this compound may further enhance its bioactivity by optimizing interactions with target proteins or enzymes.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of appropriate protecting groups during synthesis is crucial to ensure selective formation of the desired product. Recent innovations in green chemistry have also inspired researchers to develop more sustainable methods for synthesizing such compounds, reducing environmental impact while maintaining high yields.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help identify any impurities or by-products formed during synthesis.
In conclusion, 1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide represents a valuable addition to the arsenal of functional molecules available for chemical research and industrial applications. Its unique combination of structural features positions it as a promising candidate for further exploration in areas ranging from catalysis to drug development.
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